molecular formula C13H14Cl2O2S B2863769 [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287334-57-8

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2863769
CAS RN: 2287334-57-8
M. Wt: 305.21
InChI Key: HPRIYQXPQDLSOR-UHFFFAOYSA-N
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Description

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as CPME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPME belongs to the class of bicyclic compounds, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by this compound leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which results in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and immune response. Inhibition of NF-κB by this compound leads to the reduction of inflammatory cytokines and the inhibition of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the disease and the cell type involved. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neuronal cells, this compound has been shown to improve cognitive function, protect against oxidative stress, and reduce inflammation.

Advantages and Limitations for Lab Experiments

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages for lab experiments, including its high potency, specificity, and low toxicity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential for off-target effects. These limitations need to be considered when designing experiments using this compound.

Future Directions

The potential therapeutic applications of [3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride are vast, and there are several future directions that could be explored. One possible direction is the development of this compound derivatives with improved solubility and specificity. Another direction is the exploration of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.

Synthesis Methods

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with bicyclo[1.1.1]pentane, followed by oxidation and sulfonation to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful handling of the chemicals involved.

Scientific Research Applications

[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which makes it a promising candidate for cancer treatment. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines, which suggests that it could be used to treat inflammatory disorders. In neurological research, this compound has been shown to have neuroprotective effects and improve cognitive function, which makes it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

[3-[(2-chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O2S/c14-11-4-2-1-3-10(11)5-12-6-13(7-12,8-12)9-18(15,16)17/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRIYQXPQDLSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CS(=O)(=O)Cl)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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